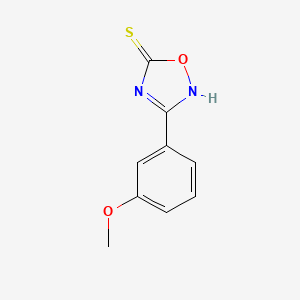
3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol
Vue d'ensemble
Description
3-Methoxyphenylacetonitrile and 3-Methoxyphenylacetic acid are compounds that contain a 3-methoxyphenyl group, similar to the compound you’re interested in. These compounds are used in various applications, including as intermediates in chemical synthesis .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and structure. For example, compounds with a 3-methoxyphenyl group can undergo reactions such as oxidation, reduction, and substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the density, boiling point, and refractive index of 3-Methoxyphenylacetonitrile have been reported .
Applications De Recherche Scientifique
Pharmacological Potential
A variety of 1,3,4-oxadiazole and pyrazole derivatives, including compounds structurally related to 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol, have been evaluated for their pharmacological potential. These compounds exhibit a range of activities, such as tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, certain derivatives showed moderate inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), correlating with significant pharmacological effects (M. Faheem, 2018).
Chemical and Biological Activities
Derivatives of 1,3,4-oxadiazole-2-thiol, including those with methoxyphenyl groups, have been synthesized and tested for their ability to inhibit enzymes like lipoxygenase (LOX), demonstrating moderately good activities. These activities are crucial for the development of new therapeutic agents, given their role in inflammatory and other pathological processes (Aziz‐ur‐Rehman et al., 2016).
Corrosion Inhibition
The application of 1,3,4-oxadiazole derivatives extends into materials science, particularly in corrosion inhibition. Some studies have shown that certain 1,3,4-oxadiazole derivatives can significantly inhibit the corrosion of metals like mild steel and nickel in corrosive environments. These findings are beneficial for protecting industrial machinery and infrastructure (P. Ammal et al., 2018; Shelly Gapil et al., 2015).
Antimicrobial and Antioxidant Properties
Research on 1,3,4-oxadiazole derivatives has highlighted their potent antimicrobial and antioxidant properties. These compounds have been evaluated against a range of microbial species, showing variable extents of activity. Furthermore, certain derivatives have exhibited remarkable antioxidant properties, comparable to standard controls like ascorbic acid and α-tocopherol, highlighting their potential as therapeutic agents (Elahe Yarmohammadi et al., 2020).
Anticancer Activities
1,3,4-oxadiazole derivatives have also been explored for their anticancer activities. Several compounds have been synthesized and tested against various cancer cell lines, including MCF-7 (breast), A549 (lung), and Du-145 (prostate), demonstrating good to moderate activity. This research direction is promising for the development of new anticancer drugs (T. Yakantham et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-2H-1,2,4-oxadiazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-12-7-4-2-3-6(5-7)8-10-9(14)13-11-8/h2-5H,1H3,(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAFCJLWERTLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=S)ON2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)



![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1453717.png)








